2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BBNT, is a chemical compound that has garnered attention in the field of scientific research for its potential applications.
Mechanism of Action
The mechanism of action of 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not yet fully understood. However, it is believed that the compound interacts with copper ions through the formation of a complex. This complex can then undergo a photochemical reaction, leading to the emission of fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the compound's safety profile.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is its high selectivity for copper ions, which makes it a valuable tool for detecting copper in biological samples. However, the compound's fluorescent properties can be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.
Future Directions
There are several potential future directions for research on 2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide. One area of interest is the development of new fluorescent probes based on this compound's structure. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in other fields of scientific research.
Scientific Research Applications
2-(3-butoxybenzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields of scientific research. One notable area of interest is its ability to act as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising tool for detecting copper in biological samples.
properties
IUPAC Name |
1-[(3-butoxybenzoyl)amino]-3-(4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-3-11-26-16-6-4-5-13(12-16)17(23)20-21-18(27)19-14-7-9-15(10-8-14)22(24)25/h4-10,12H,2-3,11H2,1H3,(H,20,23)(H2,19,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYWITWXBIQTRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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